molecular formula C8H18N2O B164795 2-(hexan-2-ylamino)acetamide CAS No. 135048-42-9

2-(hexan-2-ylamino)acetamide

Cat. No.: B164795
CAS No.: 135048-42-9
M. Wt: 158.24 g/mol
InChI Key: RCIRNSMWJQGHRI-UHFFFAOYSA-N
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Description

2-(hexan-2-ylamino)acetamide is an organic compound with the molecular formula C8H18N2O It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hexan-2-ylamino)acetamide can be achieved through several methods. One common approach involves the nucleophilic acyl substitution of acyl halides or anhydrides with amines. In this case, 1-methylpentylamine reacts with acetic anhydride under controlled conditions to form the desired amide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic acyl substitution reactions. The process is optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(hexan-2-ylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide group can participate in substitution reactions, where the nitrogen or carbon atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted amides or other derivatives.

Scientific Research Applications

2-(hexan-2-ylamino)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(hexan-2-ylamino)acetamide involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide: A simpler amide with the formula C2H5NO.

    N-Methylacetamide: An amide with a methyl group attached to the nitrogen atom.

    N-Ethylacetamide: An amide with an ethyl group attached to the nitrogen atom.

Uniqueness

2-(hexan-2-ylamino)acetamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer alkyl chain (1-methylpentyl group) differentiates it from simpler amides, potentially leading to unique interactions and applications in various fields.

Properties

CAS No.

135048-42-9

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(hexan-2-ylamino)acetamide

InChI

InChI=1S/C8H18N2O/c1-3-4-5-7(2)10-6-8(9)11/h7,10H,3-6H2,1-2H3,(H2,9,11)

InChI Key

RCIRNSMWJQGHRI-UHFFFAOYSA-N

SMILES

CCCCC(C)NCC(=O)N

Canonical SMILES

CCCCC(C)NCC(=O)N

Synonyms

alpha-methylmilacemide

Origin of Product

United States

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